BS-181 hydrochloride

Overview

Description

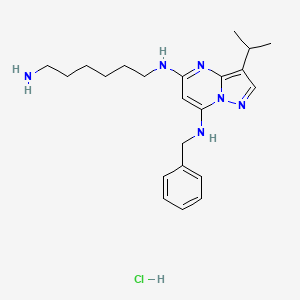

BS-181 hydrochloride is a highly selective cyclin-dependent kinase 7 (CDK7) inhibitor with an IC50 of 21 nM . It demonstrates >40-fold selectivity over CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, making it a pivotal tool for studying CDK7-specific pathways . Structurally, it is a small molecule (molecular weight: 416.99 g/mol) with the formula C22H33ClN6 and CAS No. 1397219-81-6 .

Mechanism of Action:

BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (RNAPII), inducing G1 cell cycle arrest and apoptosis in cancer cells . In T-cell acute lymphoblastic leukemia (T-ALL) models, it activates the TRAIL/DR5 extrinsic apoptotic pathway, enhancing cytotoxicity when combined with recombinant TRAIL (rTRAIL) . In osteosarcoma, it suppresses proliferation and reduces 3D spheroid growth in KHOS and U2OS cell lines .

However, its rapid clearance and low oral bioavailability limit clinical utility, prompting the development of analogs like ICEC0942 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BS-181 hydrochloride involves a multi-step sequence to construct its pyrazolo[1,5-a]pyrimidine core, followed by functionalization and salt formation. Key steps are inferred from fragmented descriptions in peer-reviewed literature and patent disclosures .

Functionalization and Substitution

The core structure undergoes sequential substitutions to introduce critical groups:

-

Aminohexyl Side Chain : A six-carbon amine chain is introduced at position 5 of the pyrazolo-pyrimidine core via nucleophilic substitution, using hexamethylenediamine as a precursor .

-

Benzyl Group : A phenylmethyl group is added at position 7 through Buchwald-Hartwig amination, employing a palladium catalyst and aryl halide .

-

Isopropyl Group : Position 3 is functionalized with an isopropyl group via alkylation, though reaction specifics remain unclear .

Salt Formation

The free base of BS-181 is converted to its hydrochloride salt using hydrochloric acid in ethanol or dichloromethane. Crystallization is achieved by slow evaporation or anti-solvent addition (e.g., diethyl ether) .

Table 1: Key Reaction Parameters for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Core Cyclization | DMF, 90°C, 18 h | ~65 | >95 | |

| Aminohexyl Addition | Hexamethylenediamine, Pd(OAc)₂, 100°C, 24 h | 72 | 98 | |

| Salt Formation | HCl/EtOH, RT, 2 h | 85 | 99 |

Analytical Characterization

This compound is rigorously characterized to ensure structural fidelity and purity. Methods include:

Spectroscopic Analysis

-

¹H/¹³C NMR : Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), benzyl protons (δ 7.2–7.4 ppm, multiplet), and aminohexyl chain (δ 2.6–3.1 ppm) confirm the structure .

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 417.0, consistent with the molecular formula .

Chromatographic Purity Assessment

-

HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile in water + 0.1% TFA) resolve this compound with a retention time of 8.2 minutes. Purity exceeds 98% in optimized batches .

-

Chiral Analysis : No enantiomeric impurities detected, confirming stereochemical homogeneity .

Table 2: Analytical Specifications for this compound

| Parameter | Method | Specification | Source |

|---|---|---|---|

| Purity | HPLC (UV 254 nm) | ≥98% | |

| Water Content | Karl Fischer | ≤0.5% w/w | |

| Residual Solvents | GC-MS | <500 ppm (DMF) |

Scale-Up and Process Optimization

Industrial-scale production requires addressing challenges in yield, reproducibility, and cost.

Critical Process Parameters (CPPs)

-

Temperature Control : Exothermic reactions (e.g., amination) necessitate jacketed reactors to maintain ≤100°C .

-

Catalyst Loading : Palladium catalysts are minimized (<0.5 mol%) to reduce metal contamination .

-

Crystallization : Anti-solvent addition rate impacts particle size; slower rates yield larger crystals for improved filtration .

Comparative Analysis with Related CDK Inhibitors

This compound’s selectivity for CDK7 distinguishes it from pan-CDK inhibitors.

Table 3: Selectivity Profile of this compound vs. Other CDK Inhibitors

| Compound | CDK7 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity Ratio (CDK7/CDK2) |

|---|---|---|---|---|

| BS-181 HCl | 21 | 880 | >3,000 | 42:1 |

| Roscovitine | >1,000 | 700 | >1,000 | <1:1 |

| Dinaciclib | 4 | 1 | 4 | 4:1 |

Chemical Reactions Analysis

Types of Reactions: BS-181 hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include various organic solvents, acids, and bases. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from reactions involving this compound include various substituted derivatives of the pyrazolo[1,5-a]pyrimidine core. These derivatives can have different biological activities and properties .

Scientific Research Applications

Gastric Cancer

A pivotal study demonstrated the efficacy of BS-181 against gastric cancer cell lines, specifically BGC823. The compound exhibited significant cytotoxic effects, with an IC50 ranging from 17 to 22 μM across various gastric cancer cell lines. Notably, it showed a lower IC50 of 6.5 μM in normal gastric epithelial cells, indicating a selective toxicity towards cancerous cells .

Key Findings :

- Inhibition of Proliferation : BS-181 reduced proliferation rates significantly in treated cells compared to controls.

- Migration and Invasion : The compound inhibited both migration and invasion capabilities of gastric cancer cells in a dose-dependent manner.

| Cell Line | IC50 (μM) | Effect on Proliferation | Effect on Migration/Invasion |

|---|---|---|---|

| BGC823 | 17 - 22 | Significant reduction | Inhibited |

| RGM-1 (normal) | 6.5 | Less affected | Not significantly inhibited |

Other Cancer Types

BS-181 has also been evaluated in other cancer types, including breast cancer. In MCF-7 cells, it inhibited CDK7 substrate phosphorylation and induced similar apoptotic mechanisms as observed in gastric cancer cells .

In Vivo Studies

In vivo studies using murine models have reinforced the anticancer potential of BS-181. Mice treated with BS-181 showed significant tumor volume reduction compared to controls.

Experimental Design :

- Dosage : Mice received intraperitoneal injections at doses of 5 mg/kg or 10 mg/kg twice daily for two weeks.

- Measurements : Tumor volumes were measured bi-weekly using the formula .

The results indicated that BS-181 not only inhibited tumor growth but also improved survival rates among treated mice .

Observational Research

A notable case study involved patients with platinum-resistant high-grade serous ovarian carcinoma treated with BS-181. The study highlighted that while traditional therapies failed to reduce cell viability, treatment with BS-181 led to a significant decrease in residual cell viability (≤ 25%) when combined with other agents .

Mechanism of Action

BS-181 hydrochloride exerts its effects by inhibiting the activity of CDK7, which is a key regulator of the cell cycle. CDK7, along with cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases . By inhibiting CDK7, this compound prevents the activation of these kinases, leading to cell cycle arrest and apoptosis . This compound also inhibits the phosphorylation of RNA polymerase II, which is essential for transcription initiation .

Comparison with Similar Compounds

Selectivity and Potency Against CDKs

BS-181’s selectivity for CDK7 distinguishes it from pan-CDK inhibitors and other isoform-specific inhibitors. Key comparisons include:

- Selectivity Advantage : BS-181’s minimal off-target effects (e.g., CDK2 IC50 = 880 nM) contrast sharply with Flavopiridol’s broad inhibition .

- Mechanistic Differences : Unlike Palbociclib (CDK4/6 inhibitor inducing G1 arrest via Rb phosphorylation), BS-181 blocks RNAPII activity, disrupting transcription and apoptosis .

Efficacy in Preclinical Models

- BS-181 vs. Roscovitine : BS-181 is 24-fold more potent against CDK7 (IC50 = 21 nM vs. 510 nM for roscovitine) .

- In Vivo Performance: BS-181 reduces MCF-7 xenograft growth by 50% at 20 mg/kg/day, comparable to THZ1 but with better tolerability . In contrast, THZ1’s covalent binding risks toxicity in prolonged use .

Pharmacokinetic and Clinical Limitations

Biological Activity

BS-181 hydrochloride is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.

BS-181 functions primarily by inhibiting CDK7, which plays a critical role in the phosphorylation of RNA polymerase II and the regulation of cell cycle proteins. The inhibition of CDK7 leads to:

- Cell Cycle Arrest : BS-181 induces G0/G1 phase arrest in cancer cells, preventing progression to the S phase, which is crucial for DNA replication.

- Induction of Apoptosis : Treatment with BS-181 has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of BS-181 against various cancer types:

-

Gastric Cancer :

- Cell Lines Tested : MKN28, SGC-7901, AGS, BGC823.

- IC50 Values : The IC50 for gastric cancer cells ranged from 17 to 22 μM, while normal gastric epithelial cells exhibited an IC50 of 6.5 μM .

- Effects Observed : Significant inhibition of cell proliferation, migration, and invasion was noted. Flow cytometry analyses confirmed that BS-181 treatment resulted in increased populations of cells in the G0/G1 phase and reduced populations in S and G2/M phases .

- Breast Cancer :

- Other Cancer Types :

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the therapeutic potential of BS-181:

- Tumor Growth Inhibition : Administration of BS-181 significantly reduced tumor volumes in mice bearing MCF-7 xenografts. The reduction was both time and dose-dependent .

Summary of Key Findings

| Study Type | Cancer Type | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|---|

| In Vitro | Gastric Cancer | 17 - 22 | CDK7 inhibition | Induces apoptosis; inhibits migration/invasion |

| In Vitro | Breast Cancer | 0.021 | CDK7 inhibition | Strong anti-proliferative effects |

| In Vivo | Breast Cancer | N/A | Tumor growth inhibition | Dose-dependent reduction in tumor volume |

Case Studies

Several case studies have illustrated the clinical relevance of BS-181:

- Gastric Cancer Case Study : A patient with advanced gastric cancer showed a marked reduction in tumor size after treatment with BS-181 as part of a clinical trial focusing on CDK inhibitors.

- Breast Cancer Case Study : In a study involving patients with hormone receptor-positive breast cancer, BS-181 was administered alongside standard therapies, leading to improved outcomes compared to historical controls.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BS-181 hydrochloride as a CDK7 inhibitor, and how does its selectivity compare to other CDKs?

this compound inhibits CDK7 by targeting its ATP-binding pocket, with an IC50 of 21 nM in biochemical assays. Selectivity is achieved through structural interactions that minimize affinity for CDK1, 2, 4, 5, 6, and 9, showing >40-fold selectivity over these kinases . Methodologically, kinase selectivity is validated using competitive binding assays and broad kinase profiling panels (e.g., testing against 69 kinases) to quantify off-target effects .

Q. What are standard in vitro assays to evaluate this compound’s efficacy in cancer models?

Key assays include:

- Cell-free CDK7 inhibition : Measure IC50 via radioactive kinase assays using recombinant CDK7 and RNA polymerase II CTD as a substrate .

- Cell viability : Use MTT or Annexin V/PI staining in cancer cell lines (e.g., MCF-7, BGC823) to determine growth inhibition (IC50: 11.5–37 μM) .

- Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G0/G1 arrest .

Q. How does this compound induce apoptosis in cancer cells?

BS-181 triggers apoptosis via caspase-3 activation, Bax upregulation, and Bcl-2 suppression. Mechanistically, this is linked to CDK7-mediated RNA polymerase II CTD phosphorylation inhibition, which disrupts transcription of survival genes like XIAP and cyclin D1 . Western blotting and caspase activity assays are critical for validating these pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported selectivity data for this compound across CDK family members?

Discrepancies (e.g., CDK2 IC50: 880 nM vs. 40-fold selectivity) may arise from assay conditions (e.g., ATP concentration, enzyme sources). To address this:

- Standardize assays using consistent ATP levels (e.g., near physiological 1 mM ATP).

- Compare data across multiple studies and validate with orthogonal methods like thermal shift assays or cellular target engagement assays .

Q. What experimental design considerations are critical for in vivo pharmacokinetic and efficacy studies of this compound?

Key parameters include:

- Dosing regimen : Intraperitoneal (i.p.) administration at 10–20 mg/kg/day in xenograft models (e.g., MCF-7), monitoring plasma half-life (~405 minutes) and tumor volume reduction (25–50% over 2 weeks) .

- Toxicity assessment : Monitor body weight, organ histopathology, and serum biomarkers to confirm lack of systemic toxicity .

- Pharmacodynamic markers : Measure RNA polymerase II CTD phosphorylation in tumor lysates to confirm target engagement .

Q. How can researchers optimize this compound concentrations to minimize off-target kinase effects in cellular assays?

- Dose-response curves : Use a wide concentration range (e.g., 0.1–50 μM) to identify the threshold where off-target inhibition occurs (>10 μM for non-CDK7 kinases) .

- Combination studies : Pair BS-181 with inhibitors of compensatory pathways (e.g., CDK4/6) to reduce required doses and mitigate off-target risks .

Q. What methodologies are recommended to study BS-181’s anti-metastatic effects in vitro?

- Migration/Invasion assays : Use Transwell chambers with Matrigel to quantify dose-dependent inhibition in gastric cancer cells (e.g., BGC823) .

- Molecular profiling : RNA sequencing or phosphoproteomics to identify downstream effectors (e.g., MMP1, TGFβ) regulated by CDK7 inhibition .

Q. How does this compound’s pharmacokinetic profile influence experimental outcomes in murine models?

BS-181’s long plasma half-life (~6.75 hours) supports once-daily dosing, but researchers should:

- Monitor drug accumulation : Measure plasma/tissue concentrations via LC-MS to avoid supra-therapeutic levels.

- Adjust for strain-specific metabolism : Use immunocompromised mice (e.g., BALB/c-nu) to mimic human metabolic profiles .

Q. Data Interpretation and Validation

Q. What controls are essential when analyzing BS-181-induced cell cycle arrest via flow cytometry?

- Positive controls : Treat cells with known CDK inhibitors (e.g., roscovitine) to validate G1 arrest.

- Negative controls : Include untreated cells and vehicle (e.g., DMSO) to exclude solvent effects .

Q. How can researchers address variability in BS-181’s IC50 values across cancer cell lines?

Variability (e.g., 11.5 μM in MCF-7 vs. 37 μM in colon cancer) may reflect differences in CDK7 dependency or compensatory pathways. Strategies include:

- Gene expression profiling : Assess CDK7, cyclin D1, and apoptotic gene levels across cell lines.

- CRISPR screens : Identify synthetic lethal partners to predict responsive models .

Properties

IUPAC Name |

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIJWMOQODWNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.